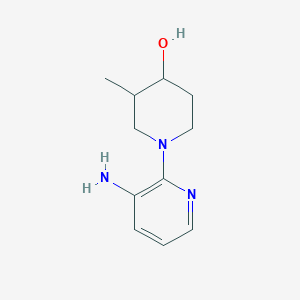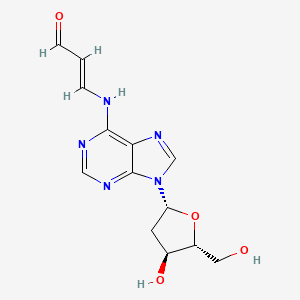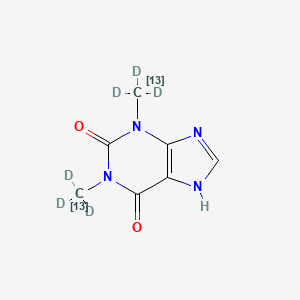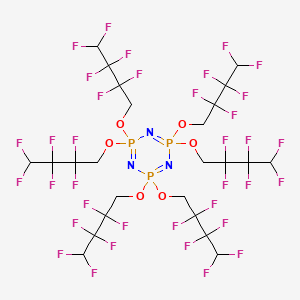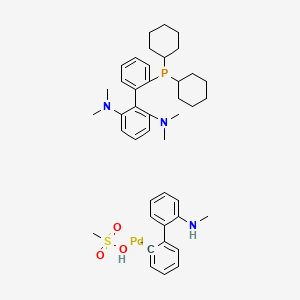
CPhos Pd G4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPhos Pd G4 is a fourth-generation Buchwald precatalyst, which is a type of palladium complex used in various cross-coupling reactions. These precatalysts are known for their high stability and reactivity, making them valuable tools in the formation of carbon-carbon and carbon-heteroatom bonds. The unique feature of this compound is the methylation of the amino group on the biphenyl backbone, which helps to prevent limitations found in earlier generations of precatalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CPhos Pd G4 involves the use of biarylphosphine ligands. The process typically starts with the preparation of the ligand, followed by the formation of the palladium complex. The reaction conditions often include the use of bases such as phosphates or carbonates to facilitate the formation of the active palladium species at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The process ensures the generation of the active catalytic species efficiently and rapidly, generally without the need for reducing agents. This allows for accurate control of the ligand-to-palladium ratio, which is crucial for maintaining the stability and reactivity of the precatalyst .
Analyse Des Réactions Chimiques
Types of Reactions: CPhos Pd G4 is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, primary amines, and alkyl zinc reagents. The conditions often involve the use of bases such as phosphates or carbonates and solvents like common organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions include various functionalized organic compounds such as 4-arylaminothiazoles, 2-arylaminooxazoles, and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
CPhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of CPhos Pd G4 involves the formation of an active palladium species through the deprotonation of the precatalyst. This active species then participates in the cross-coupling reactions by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich and sterically bulky nature of the biarylphosphine ligand enhances the catalytic activity and stability of the palladium complex .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- BrettPhos Pd G3
- XPhos Pd G3
- EPhos Pd G4
- VPhos Pd G4
Uniqueness: CPhos Pd G4 is unique due to the methylation of the amino group on the biphenyl backbone, which prevents the limitations found in earlier generations of precatalysts. This modification enhances the stability and reactivity of the palladium complex, making it a highly efficient catalyst for various cross-coupling reactions .
Propriétés
Formule moléculaire |
C42H57N3O3PPdS- |
|---|---|
Poids moléculaire |
821.4 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C28H41N2P.C13H12N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clé InChI |
BVNNTLYMCHFLNX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)

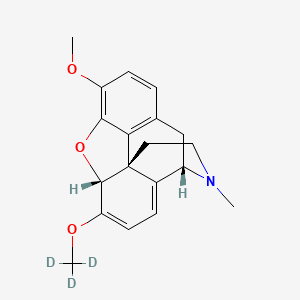
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)



